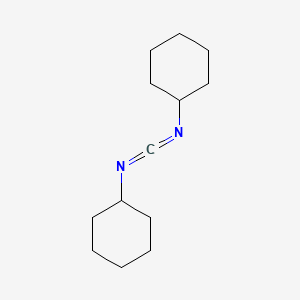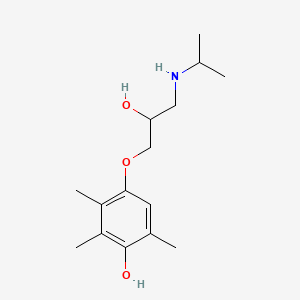
Desacetylmetipranolol
描述
Desacetylmetipranolol is a chemical compound known as the active metabolite of metipranolol, a non-selective beta-adrenergic antagonist. It is primarily used in the treatment of cardiovascular diseases and glaucoma. The compound’s IUPAC name is 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2,3,6-trimethylphenol, and it has a molecular formula of C15H25NO3 .
准备方法
Synthetic Routes and Reaction Conditions: Desacetylmetipranolol can be synthesized through the hydrolysis of metipranolol. The reaction involves the removal of the acetyl group from metipranolol, typically using a base such as sodium hydroxide in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of metipranolol to this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: Desacetylmetipranolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Desacetylmetipranolol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of metipranolol and its metabolites.
Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: this compound is investigated for its potential therapeutic effects in treating cardiovascular diseases and glaucoma.
Industry: It is used in the development and testing of pharmaceutical formulations containing metipranolol.
作用机制
Desacetylmetipranolol exerts its effects by antagonizing beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This antagonism prevents the receptors from processing signals from endogenous epinephrine and norepinephrine, resulting in decreased force of heart contractions and lowered heart rate. In the context of glaucoma treatment, this compound reduces aqueous humor production, thereby lowering intraocular pressure .
相似化合物的比较
Metipranolol: The parent compound of desacetylmetipranolol, used for similar therapeutic purposes.
Timolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma and hypertension.
Propranolol: A non-selective beta-blocker used for treating hypertension, angina, and other cardiovascular conditions.
Uniqueness: this compound is unique due to its specific role as the active metabolite of metipranolol. It exhibits similar pharmacological properties but with potentially different pharmacokinetics and dynamics. Its specific interactions with beta-adrenergic receptors and its effectiveness in reducing intraocular pressure make it a valuable compound in medical research and treatment .
属性
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4/h6,9,13,16-18H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMMIZFWFLNZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972645 | |
| Record name | Desacetylmetipranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57193-14-3 | |
| Record name | Desacetylmetipranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57193-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deacetyltrimepranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057193143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desacetylmetipranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESACETYLMETIPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GA6I7V01M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)

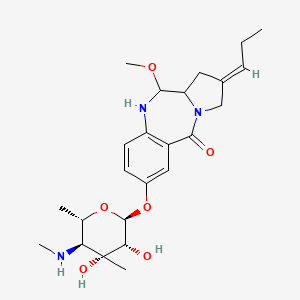

![1-(3,6-dichloro-9-carbazolyl)-3-[2-(3H-indol-3-yl)ethylamino]-2-propanol](/img/structure/B1669873.png)
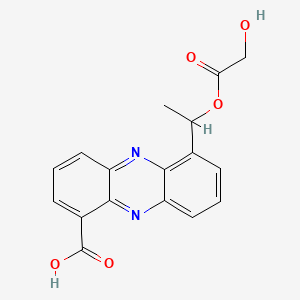

![10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669878.png)
![3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1669879.png)
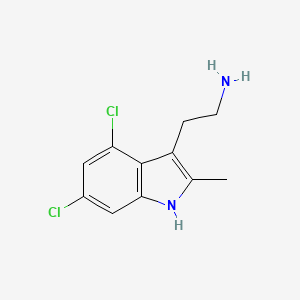
![(13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol](/img/structure/B1669882.png)
